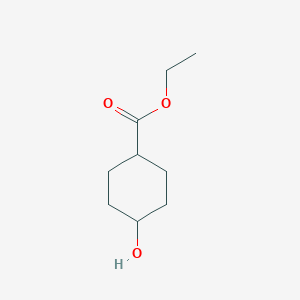

Ethyl 4-hydroxycyclohexanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKQJSLASWRDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169135, DTXSID001189263 | |

| Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-hydroxy-, ethyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001189263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17159-80-7, 3618-04-0, 75877-66-6 | |

| Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17159-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017159807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trans-4-hydroxycyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl cis-4-hydroxycyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075877666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-hydroxy-, ethyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001189263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CIS-4-HYDROXYCYCLOHEXANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7LV2TYU78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL TRANS-4-HYDROXYCYCLOHEXANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYE45Z9SRP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 4-Hydroxycyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ethyl 4-hydroxycyclohexanecarboxylate. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document presents quantitative data in a structured format, outlines general experimental protocols for property determination, and includes a conceptual workflow for physical characterization.

Core Physical and Chemical Properties

This compound is a cycloaliphatic ester that exists as a mixture of cis and trans isomers. It is a colorless to light yellow liquid and finds applications as a pharmaceutical intermediate and in the synthesis of other chemicals.[1]

Summary of Quantitative Data

The physical properties of this compound are summarized in the table below. It is important to note that some reported values may correspond to a mixture of cis and trans isomers, while others may be for a specific isomer.

| Property | Value | Notes and Citations |

| Molecular Formula | C₉H₁₆O₃ | [1][2][3][4] |

| Molecular Weight | 172.22 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 127-134 °C at 0.1 mmHg[1][2][3]144 °C at 12 mmHg (trans isomer)[5]251.4 °C at 760 mmHg | [6] |

| Density | 1.068 g/mL at 25 °C[2][3]1.093 g/cm³[6] | |

| Refractive Index | n20/D 1.466 | [2][3] |

| Flash Point | 113 °C (235.4 °F) - closed cup[2]>110 °C (>230 °F) | [3] |

| Solubility | Not miscible or difficult to mix in water.[1][3] | |

| pKa | 14.98 ± 0.40 (Predicted) | [3] |

| CAS Number | 17159-80-7 (mixture of cis and trans)[1][2][4]3618-04-0 (trans isomer) | [6] |

Experimental Protocols for Physical Property Determination

The following are generalized methodologies for determining the key physical properties of liquid compounds like this compound. These protocols are based on standard laboratory techniques.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pressure-sensitive compounds or high-boiling liquids, vacuum distillation is employed.

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A vacuum pump and a manometer are required for vacuum distillation.

-

Procedure:

-

A sample of the compound is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled, and if performing a vacuum distillation, the system is evacuated to the desired pressure.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and the vapor condensate is in equilibrium with the vapor, as indicated by a stable temperature reading on the thermometer.

-

Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a flask with a specific volume) and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

-

Apparatus: A refractometer (e.g., an Abbé refractometer).

-

Procedure:

-

A few drops of the sample are placed on the prism of the refractometer.

-

The prism is closed, and the user looks through the eyepiece.

-

The controls are adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

The refractive index is read from the instrument's scale.

-

Conceptual Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a compound such as this compound.

Caption: A flowchart illustrating the general steps involved in the synthesis, purification, identification, and physical property characterization of a chemical compound.

References

- 1. This compound, cis + trans, 97% | Fisher Scientific [fishersci.ca]

- 2. This compound, mixture of cis and trans 98 17159-80-7 [sigmaaldrich.com]

- 3. This compound CAS#: 17159-80-7 [m.chemicalbook.com]

- 4. This compound | C9H16O3 | CID 86973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl trans-4-Hydroxycyclohexanecarboxylate | 3618-04-0 [chemicalbook.com]

- 6. americanelements.com [americanelements.com]

An In-depth Technical Guide to Ethyl 4-hydroxycyclohexanecarboxylate: Chemical Structure and Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxycyclohexanecarboxylate is a key bifunctional molecule incorporating both a hydroxyl and an ester functional group, rendering it a versatile building block in organic synthesis. Its utility is further expanded by the existence of cis and trans diastereomers, which exhibit distinct physical, chemical, and physiological properties. This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and key physicochemical and spectroscopic properties of this compound isomers. Detailed experimental protocols for its synthesis and the separation of its isomers are also presented to aid researchers in their practical applications.

Chemical Structure and Isomerism

This compound possesses the chemical formula C9H16O3 and the IUPAC name ethyl 4-hydroxycyclohexane-1-carboxylate. The molecule consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and an ethyl carboxylate (-COOCH2CH3) group at the 1 and 4 positions.

The tetrahedral nature of the carbon atoms in the cyclohexane ring gives rise to stereoisomerism. Specifically, the relative orientation of the hydroxyl and ethyl carboxylate groups results in two diastereomers: cis-ethyl 4-hydroxycyclohexanecarboxylate and trans-ethyl 4-hydroxycyclohexanecarboxylate.

-

In the cis isomer , the hydroxyl and ethyl carboxylate groups are on the same side of the cyclohexane ring.

-

In the trans isomer , these functional groups are on opposite sides of the ring.

The chair conformation is the most stable arrangement for the cyclohexane ring. In the cis isomer, one substituent is in an axial position and the other in an equatorial position. In the more stable chair conformation of the trans isomer, both the hydroxyl and ethyl carboxylate groups can occupy equatorial positions, leading to lower steric strain.

Table 1: Chemical Identification of this compound and its Isomers

| Identifier | Mixture of Isomers | cis-Isomer | trans-Isomer |

| IUPAC Name | ethyl 4-hydroxycyclohexane-1-carboxylate | cis-ethyl 4-hydroxycyclohexanecarboxylate | trans-ethyl 4-hydroxycyclohexanecarboxylate |

| CAS Number | 17159-80-7 | 75877-66-6 | 3618-04-0 |

Physicochemical Properties

The stereochemical differences between the cis and trans isomers lead to variations in their physical properties. While data for the pure isomers can be limited, the following table summarizes available information for the mixture and the individual isomers.

Table 2: Physicochemical Properties of this compound Isomers

| Property | Mixture of Isomers | cis-Isomer | trans-Isomer |

| Molecular Weight ( g/mol ) | 172.22 | 172.22 | 172.22[1] |

| Boiling Point (°C) | 127-134 (at 0.1 mmHg) | - | 144 (at 12 mmHg)[2][3] |

| Density (g/mL) | 1.068 (at 25 °C) | - | 1.093 (calculated)[4] |

| Refractive Index (n20/D) | 1.466 | - | 1.470[3] |

| Appearance | Clear colorless to pale yellow liquid | - | Colorless to Almost colorless clear liquid[3] |

| Solubility | Immiscible with water[5] | - | - |

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for distinguishing between the cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the axial or equatorial orientation of the protons and carbons in the cyclohexane ring.

Table 3: Comparative ¹H and ¹³C NMR Spectroscopic Data (Predicted and Reported)

| Nucleus | Isomer | Chemical Shift (δ, ppm) and Multiplicity |

| ¹H NMR | cis | Specific assignments for the pure cis isomer are not readily available in the searched literature. The spectrum of the mixture shows complex multiplets for the cyclohexane protons. |

| trans | The ¹H NMR spectrum of a cis/trans mixture shows a multiplet for the CH-OH proton at approximately 3.57-3.68 ppm for the trans isomer and around 3.90 ppm for the cis isomer. The -OCH2- protons of the ethyl group appear as a multiplet around 4.08-4.17 ppm, and the -CH3 protons as a multiplet around 1.22-1.27 ppm. The cyclohexane ring protons appear as a broad multiplet between 1.28 and 2.42 ppm.[2] | |

| ¹³C NMR | cis | Specific assignments for the pure cis isomer are not readily available in the searched literature. |

| trans | Specific assignments for the pure trans isomer are not readily available in the searched literature. The spectrum of the mixture would show distinct signals for the carbons of both isomers. |

Note: Detailed, unambiguously assigned NMR data for the pure, separated isomers is sparse in publicly available literature. The provided information is based on data for mixtures and general principles of cyclohexane stereochemistry.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic absorption bands for the hydroxyl and ester functional groups.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (alcohol) | 3600 - 3200 | Strong, broad band due to hydrogen bonding. |

| C-H (sp³) | 3000 - 2850 | Medium to strong stretching vibrations. |

| C=O (ester) | 1750 - 1735 | Strong, sharp stretching vibration. |

| C-O (ester) | 1300 - 1000 | Two strong stretching vibrations. |

| C-O (alcohol) | 1260 - 1050 | Strong stretching vibration. |

Experimental Protocols

Synthesis of this compound (Mixture of Isomers)

A common method for the synthesis of this compound is the reduction of ethyl 4-oxocyclohexanecarboxylate. This reaction typically yields a mixture of the cis and trans isomers.

Protocol: Reduction of Ethyl 4-oxocyclohexanecarboxylate with Sodium Borohydride [2]

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in methanol.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 to 2.0 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which is a mixture of cis- and trans-ethyl 4-hydroxycyclohexanecarboxylate.

Separation of cis and trans Isomers

The separation of the cis and trans diastereomers can be achieved by column chromatography.

Protocol: Column Chromatography Separation

-

Column Preparation: Pack a glass column with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the eluent.

-

Sample Loading: Dissolve the crude mixture of isomers in a minimum amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to improve separation. The trans isomer, being generally less polar, is expected to elute before the more polar cis isomer.

-

Fraction Collection: Collect the eluate in fractions.

-

Analysis: Analyze the fractions by TLC to identify those containing the pure isomers.

-

Solvent Removal: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated cis- and trans-ethyl 4-hydroxycyclohexanecarboxylate.

Conclusion

This compound is a valuable synthetic intermediate whose utility is enhanced by the presence of its cis and trans diastereomers. Understanding the distinct structural and physicochemical properties of these isomers is paramount for their effective application in research and development, particularly in the fields of medicinal chemistry and materials science. The synthetic and purification protocols provided herein offer a practical guide for obtaining and isolating these important chemical entities. Further detailed spectroscopic analysis of the pure isomers will undoubtedly contribute to a more profound understanding of their conformational behavior and reactivity.

References

- 1. chemscene.com [chemscene.com]

- 2. Ethyl trans-4-Hydroxycyclohexanecarboxylate | 3618-04-0 [chemicalbook.com]

- 3. Ethyl trans-4-Hydroxycyclohexanecarboxylate | 3618-04-0 | TCI AMERICA [tcichemicals.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound, cis + trans, 97% | Fisher Scientific [fishersci.ca]

The Stability Landscape of Ethyl 4-Hydroxycyclohexanecarboxylate: A Conformational Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical configuration of substituents on a cyclohexane ring profoundly influences molecular stability and, consequently, biological activity. This technical guide provides a comprehensive analysis of the relative thermodynamic stabilities of the cis and trans isomers of ethyl 4-hydroxycyclohexanecarboxylate. By examining the principles of conformational analysis, leveraging established thermodynamic data (A-values), and outlining detailed experimental protocols, we present a clear framework for understanding and predicting the more stable isomer. The trans isomer is demonstrably more stable due to its ability to adopt a diequatorial conformation, thereby minimizing steric strain. This guide furnishes drug development professionals and researchers with the foundational knowledge and practical methodologies necessary for the stereochemical control and analysis of cyclohexane-containing molecules.

Introduction to Conformational Analysis of 1,4-Disubstituted Cyclohexanes

The cyclohexane ring predominantly exists in a low-energy chair conformation to alleviate angle and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). For monosubstituted cyclohexanes, the equatorial position is generally favored to avoid destabilizing 1,3-diaxial interactions, which are steric repulsions between the axial substituent and axial hydrogens on the same side of the ring.

In 1,4-disubstituted cyclohexanes, such as this compound, the relative stability of the cis and trans isomers is determined by the conformational preferences of both substituents.

-

Trans Isomer: The trans isomer can exist in two chair conformations: one with both substituents in the equatorial position (diequatorial) and another with both in the axial position (diaxial). The diequatorial conformation is significantly more stable as it avoids 1,3-diaxial interactions.

-

Cis Isomer: The cis isomer is restricted to conformations where one substituent is axial and the other is equatorial.

Therefore, the trans isomer is generally the more stable of the two, as it can adopt the low-energy diequatorial conformation.

Quantitative Assessment of Stability: A-Values

The energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane is known as the A-value (or conformational free energy). A higher A-value indicates a stronger preference for the equatorial position. For disubstituted cyclohexanes, the relative energies of different conformations can be estimated by summing the A-values of the axial substituents.

| Substituent Group | A-Value (kcal/mol) | Reference(s) |

| Hydroxyl (-OH) | 0.6 - 0.9 (solvent dependent) | [1] |

| Methoxycarbonyl (-COOCH₃) | 1.1 | [2] |

| Ethoxycarbonyl (-COOC₂H₅) | 1.1 - 1.2 | [2] |

Based on these values, both the hydroxyl and the ethyl carboxylate groups have a preference for the equatorial position.

For the cis isomer , one group must be axial. The total steric strain is the A-value of the axial substituent.

For the trans isomer , the most stable conformation has both groups in the equatorial position, resulting in minimal steric strain from 1,3-diaxial interactions. The diaxial conformation would have a combined steric strain equal to the sum of the A-values of both groups, making it highly unfavorable.

The energy difference between the most stable conformations of the cis and trans isomers is approximately the A-value of the axial substituent in the cis isomer.

Conformational Equilibrium of this compound

The logical relationship and energetic favorability of the cis and trans isomers and their respective chair conformations are depicted below.

Experimental Determination of Isomer Stability

The relative stability of the cis and trans isomers can be determined experimentally by establishing an equilibrium between the two and measuring their relative concentrations, typically using Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Isomer Equilibration and NMR Analysis

Objective: To determine the equilibrium ratio of cis and trans isomers of this compound and calculate the free energy difference (ΔG) between them.

Materials:

-

A mixture of cis and trans this compound

-

Sodium ethoxide in ethanol

-

Anhydrous ethanol

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

NMR tubes

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Standard laboratory glassware and work-up materials (separatory funnel, rotary evaporator, etc.)

Procedure:

-

Equilibration:

-

Dissolve a known quantity of the cis/trans mixture of this compound in anhydrous ethanol in a round-bottom flask.

-

Add a catalytic amount of sodium ethoxide solution.

-

Reflux the mixture for a sufficient time to allow the system to reach equilibrium (e.g., 24-48 hours). The ethoxide acts as a base to deprotonate the hydroxyl group and catalyze the epimerization at the carbon bearing the carboxylate group via an enolate intermediate, allowing the cis and trans isomers to interconvert.

-

After reflux, cool the reaction mixture to room temperature.

-

Neutralize the catalyst with a dilute acid (e.g., HCl).

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

-

NMR Analysis:

-

Prepare a solution of the equilibrated mixture in CDCl₃.

-

Acquire a high-resolution ¹H NMR spectrum.

-

Identify distinct signals corresponding to the cis and trans isomers. The protons adjacent to the hydroxyl and ester groups are often well-resolved and can be used for integration.

-

Integrate the signals for each isomer. The ratio of the integrals will correspond to the molar ratio of the isomers at equilibrium.

-

-

Data Analysis:

-

Calculate the equilibrium constant (K_eq) from the ratio of the isomers: K_eq = [trans] / [cis].

-

Calculate the standard free energy difference (ΔG°) between the isomers using the following equation: ΔG° = -RT ln(K_eq) where:

-

R is the gas constant (1.987 cal/mol·K)

-

T is the temperature in Kelvin at which the equilibrium was established.

-

-

Conclusion

The thermodynamic stability of this compound isomers is governed by the principles of conformational analysis. The trans isomer is inherently more stable than the cis isomer due to its ability to adopt a diequatorial chair conformation, which minimizes steric strain. The quantitative difference in stability can be estimated using A-values and experimentally determined through equilibration and NMR spectroscopy. This understanding is critical for the rational design and synthesis of cyclohexane-containing molecules in drug discovery and development, where stereochemistry plays a pivotal role in determining biological activity and efficacy.

References

Spectroscopic Profile of Ethyl 4-Hydroxycyclohexanecarboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 4-hydroxycyclohexanecarboxylate, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound (C9H16O3) is a bifunctional organic molecule containing both a hydroxyl and an ester functional group.[1] Its structural elucidation is paramount for quality control and for understanding its reactivity in various chemical transformations. Spectroscopic techniques are indispensable tools for this purpose, each providing unique insights into the molecular architecture of the compound. This guide presents a summary of the key spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data is presented in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the ethyl ester group and the cyclohexyl ring protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the ester and hydroxyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.60 | Multiplet | 1H | CH -OH |

| ~2.25 | Multiplet | 1H | CH -COOEt |

| ~2.00 - 1.20 | Multiplets | 8H | Cyclohexyl -CH₂ - |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| Variable | Singlet (broad) | 1H | -OH |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C =O (Ester) |

| ~68 | C -OH |

| ~60 | -O-C H₂-CH₃ |

| ~43 | C H-COOEt |

| ~34 | Cyclohexyl C H₂ |

| ~28 | Cyclohexyl C H₂ |

| ~14 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound confirms the presence of the hydroxyl and ester groups.

| Frequency (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~2930 | C-H stretch (aliphatic) |

| ~1730 | C=O stretch (ester) |

| ~1170 | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The exact mass of this compound is 172.110 g/mol .[1]

| m/z | Assignment |

| 172 | [M]⁺ (Molecular ion) |

| 154 | [M - H₂O]⁺ |

| 127 | [M - OEt]⁺ |

| 100 | [M - COOEt]⁺ |

| 81 | [C₆H₉]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300 or 500 MHz spectrometer.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals for ¹H NMR.

ATR-IR Spectroscopy

-

Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

GC: Use a capillary column suitable for the analysis of polar compounds (e.g., a DB-5 or equivalent). Set the injector temperature to 250 °C and the oven temperature program to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) at a rate of 10 °C/min.

-

MS: Use electron ionization (EI) at 70 eV. Set the mass range to scan from m/z 40 to 400.

-

-

Injection: Inject 1 µL of the prepared solution into the GC.

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then analyzed to identify the molecular ion and the fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Conclusion

The spectroscopic data presented in this guide provides a detailed chemical fingerprint of this compound. The combination of NMR, IR, and Mass Spectrometry allows for the unambiguous confirmation of its structure, which is essential for its application in research and development. The provided experimental protocols offer a foundation for obtaining high-quality spectroscopic data for this and similar compounds.

References

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Ethyl 4-Hydroxycyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxycyclohexanecarboxylate is a key bifunctional molecule, serving as a valuable intermediate in the synthesis of a variety of pharmaceutical agents and specialty chemicals. Its distinct structure, featuring both a polar hydroxyl group and a more nonpolar ethyl ester attached to a cyclohexane ring, presents a unique solubility profile that is critical for its application in synthesis, purification, and formulation. Understanding the solubility of this compound in common laboratory solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the efficiency of drug development pipelines. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative and estimated quantitative data, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Data Presentation: Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative and estimated solubility profile can be constructed based on its chemical structure and the known properties of analogous compounds. The presence of a hydroxyl group and an ester functional group suggests a degree of polarity, allowing for potential miscibility with polar solvents. However, the cyclohexane ring and the ethyl group contribute to its nonpolar character, indicating solubility in organic solvents.

Several sources indicate that this compound is not miscible or is difficult to mix with water. This is consistent with the general principle that while short-chain esters may have some aqueous solubility, the larger cyclohexyl group significantly reduces this. For instance, related compounds like propyl 4-hydroxybenzoate are poorly soluble in water but readily soluble in organic solvents such as ethanol and methanol. Similarly, methyl cyclohexanecarboxylate exhibits limited water solubility but is soluble in a range of organic solvents.

The following table summarizes the expected solubility of this compound in common laboratory solvents. The quantitative estimates are based on the solubility of structurally similar compounds and general principles of "like dissolves like."

| Solvent Class | Solvent | Chemical Formula | Polarity | Expected Qualitative Solubility | Estimated Quantitative Solubility Range |

| Protic Polar | Water | H₂O | High | Sparingly Soluble / Difficult to Mix[1][2] | < 1 g/100 mL |

| Methanol | CH₃OH | High | Soluble | 10 - 50 g/100 mL | |

| Ethanol | C₂H₅OH | High | Soluble | 10 - 50 g/100 mL | |

| Aprotic Polar | Acetone | C₃H₆O | Medium | Soluble | > 50 g/100 mL |

| Dichloromethane | CH₂Cl₂ | Medium | Soluble | > 50 g/100 mL | |

| Ethyl Acetate | C₄H₈O₂ | Medium | Soluble | > 50 g/100 mL | |

| Nonpolar | Toluene | C₇H₈ | Low | Soluble | > 50 g/100 mL |

| Hexane | C₆H₁₄ | Low | Sparingly Soluble to Soluble | 1 - 10 g/100 mL |

Experimental Protocols

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (liquid)

-

Selected solvents (e.g., water, ethanol, acetone, etc.)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

-

Volumetric flasks and appropriate mobile phase for analysis.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess of the solute is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, though the exact time should be determined by preliminary experiments to ensure the concentration of the dissolved solute no longer changes over time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow any undissolved material to settle.

-

Carefully withdraw an aliquot of the supernatant using a micropipette.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved micro-droplets or solid impurities.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the prepared samples from the saturated solutions under the same analytical conditions.

-

Determine the concentration of this compound in the samples by interpolating from the calibration curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor. The solubility is typically expressed in units such as g/100 mL or mol/L.

-

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the solubility of this compound.

Caption: Workflow for experimental solubility determination.

Caption: Factors influencing the solubility of the compound.

References

An In-depth Technical Guide to Ethyl 4-hydroxycyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 4-hydroxycyclohexanecarboxylate, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, purification, and analysis, and explores its applications in drug development, particularly in the context of Mer Tyrosine Kinase (MerTK) and influenza virus inhibitors.

Chemical Identification and Properties

This compound is a cycloaliphatic ester that exists as cis and trans isomers. The CAS (Chemical Abstracts Service) number is a unique identifier for a chemical substance. For this compound, different CAS numbers are assigned to its various isomeric forms.

| Isomeric Form | CAS Number |

| trans-Ethyl 4-hydroxycyclohexanecarboxylate | 3618-04-0[1] |

| cis-Ethyl 4-hydroxycyclohexanecarboxylate | 75877-66-6 |

| Mixture of cis and trans isomers | 17159-80-7[2] |

A summary of the key quantitative data for this compound is presented in the table below, providing a quick reference for its physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₃ | [2] |

| Molecular Weight | 172.22 g/mol | [2] |

| Boiling Point | 144 °C at 12 mmHg | |

| Density | 1.093 g/cm³ (predicted) | |

| Refractive Index | 1.4630 to 1.4670 | |

| Appearance | Colorless to almost colorless clear liquid | |

| Storage Temperature | Room Temperature, sealed in dry conditions |

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. Its cyclohexane ring provides a rigid scaffold that can be functionalized to interact with biological targets. Notably, it is a key intermediate in the development of inhibitors for Mer Tyrosine Kinase (MerTK) and the influenza virus.

Mer Tyrosine Kinase (MerTK) Inhibitors

MerTK is a receptor tyrosine kinase that plays a significant role in cancer progression and immune evasion.[3][4][5][6] Overexpression of MerTK is observed in various cancers, where it promotes cell survival, proliferation, and metastasis.[3][6] In the tumor microenvironment, MerTK signaling on macrophages suppresses the innate immune response, allowing cancer cells to grow unchecked. Therefore, inhibiting MerTK is a promising strategy for cancer therapy. The 4-hydroxycyclohexanecarboxylate moiety can be incorporated into small molecule inhibitors that target the ATP-binding pocket of the MerTK protein, disrupting its signaling cascade.

The signaling pathway of MerTK is complex, involving multiple downstream effectors that regulate key cellular processes.

Influenza Virus Inhibitors

The influenza virus non-structural protein 1 (NS1) is a key virulence factor that counteracts the host's innate immune response, primarily by inhibiting the production of interferons.[7][8] NS1 achieves this by interacting with various host proteins, including the cleavage and polyadenylation specificity factor 30 (CPSF30), thereby disrupting the processing of host pre-mRNAs. Small molecule inhibitors designed to block the function of NS1 are a promising avenue for the development of new anti-influenza drugs. The cyclohexane scaffold of this compound can be utilized to develop compounds that bind to the effector domain of the NS1 protein, preventing its interaction with host factors and thus restoring the host's antiviral response.

The mechanism of action of influenza NS1 involves the suppression of the host's interferon response, a critical component of the innate immune system.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C9H16O3 | CID 86973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. orgsyn.org [orgsyn.org]

- 8. research.vu.nl [research.vu.nl]

Synthesis of Ethyl 4-Hydroxycyclohexanecarboxylate from p-Hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-hydroxycyclohexanecarboxylate, a valuable intermediate in pharmaceutical development, starting from the readily available p-hydroxybenzoic acid. The synthesis involves a two-step process: the catalytic hydrogenation of the aromatic ring of p-hydroxybenzoic acid to yield 4-hydroxycyclohexanecarboxylic acid, followed by the esterification of the carboxylic acid to the corresponding ethyl ester. This document details the experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic pathway.

Synthetic Strategy Overview

The conversion of p-hydroxybenzoic acid to this compound is achieved through two key chemical transformations:

-

Catalytic Hydrogenation: The aromatic ring of p-hydroxybenzoic acid is reduced to a cyclohexane ring using a catalyst, typically a noble metal on a carbon support, under a hydrogen atmosphere. This reaction produces 4-hydroxycyclohexanecarboxylic acid as a mixture of cis and trans isomers.[1]

-

Esterification: The carboxylic acid group of 4-hydroxycyclohexanecarboxylic acid is then converted to an ethyl ester. Standard esterification methods, such as Fischer esterification or methods employing coupling agents, can be utilized for this step.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Catalytic Hydrogenation of p-Hydroxybenzoic Acid

This procedure is adapted from the patent literature and involves the reduction of the aromatic ring of p-hydroxybenzoic acid to form 4-hydroxycyclohexanecarboxylic acid.[1]

Materials:

-

p-Hydroxybenzoic acid

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

Water (solvent)

-

Hydrogen gas

-

High-pressure autoclave

Procedure:

-

A 50 L high-pressure autoclave is charged with 10 kg of p-hydroxybenzoic acid, 30 kg of water, and 0.3 kg of 5% Ru/C catalyst.[1]

-

The autoclave is sealed, and the atmosphere is replaced first with nitrogen and then three times with hydrogen.[1]

-

The mixture is stirred, and the autoclave is pressurized with hydrogen to 1 MPa.[1]

-

The temperature is raised to 80°C, at which point hydrogen uptake begins. The temperature is then gradually increased to 120°C and maintained until hydrogen uptake ceases, indicating the completion of the reaction.[1]

-

The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material.[1]

-

After cooling and venting the autoclave, the catalyst is removed by filtration.

-

The aqueous solution of 4-hydroxycyclohexanecarboxylic acid can be used directly in the next step or concentrated to isolate the product. The product is a mixture of cis and trans isomers.

Step 2: Esterification of 4-Hydroxycyclohexanecarboxylic Acid

This is a general procedure for the esterification of a carboxylic acid using ethanol in the presence of an acid catalyst (Fischer esterification).

Materials:

-

4-Hydroxycyclohexanecarboxylic acid (from Step 1)

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

Procedure:

-

The crude 4-hydroxycyclohexanecarboxylic acid is dissolved in an excess of absolute ethanol.

-

A catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight) is carefully added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The excess ethanol is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography to obtain the final product as a mixture of cis and trans isomers.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis.

Table 1: Hydrogenation of p-Hydroxybenzoic Acid

| Parameter | Value | Reference |

| Starting Material | p-Hydroxybenzoic Acid | [1] |

| Catalyst | 5% Ruthenium on Carbon | [1] |

| Solvent | Water | [1] |

| Substrate Loading | 10 kg | [1] |

| Solvent Volume | 30 kg | [1] |

| Catalyst Loading | 0.3 kg | [1] |

| Hydrogen Pressure | 1 MPa | [1] |

| Initial Temperature | 80 °C | [1] |

| Reaction Temperature | 120 °C | [1] |

| Product | 4-Hydroxycyclohexanecarboxylic acid | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₃ | [2][3] |

| Molecular Weight | 172.22 g/mol | [2][3] |

| Boiling Point | 127-134 °C at 0.1 mmHg | [4][5] |

| Density | 1.068 g/mL at 25°C | [4][5] |

| Appearance | Clear colorless to pale yellow liquid | [5] |

| CAS Number | 17159-80-7 (mixture of isomers) | [2][4] |

Chemical Transformation Diagram

The key chemical transformations in this synthesis are illustrated below.

Caption: Key chemical transformations in the synthesis of this compound.

Disclaimer: The provided experimental protocols are intended for informational purposes for qualified researchers and should be adapted and optimized based on laboratory conditions and safety considerations. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]

- 2. This compound | C9H16O3 | CID 86973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. 4-羟基环己烷甲酸乙酯,顺式和反式混合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 3618-04-0 | Benchchem [benchchem.com]

safety and handling precautions for ethyl 4-hydroxycyclohexanecarboxylate

An In-depth Technical Guide on the Safety and Handling of Ethyl 4-Hydroxycyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a combustible liquid. A summary of its key physical and chemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₃ | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 127-134 °C at 0.1 mmHg | |

| Density | 1.068 g/mL at 25 °C | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Refractive Index | n20/D 1.466 |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Hazard Pictogram:

First-Aid Measures

Immediate medical attention is recommended in case of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Wash the affected area thoroughly with soap and water.[2] Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[3] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes.[2][4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |

| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water.[2] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately. |

Handling and Storage

Safe Handling

-

Ventilation: Handle in a well-ventilated area.[6] Use local exhaust ventilation to control airborne exposures.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6] For operations where dust or aerosols may be generated, a respirator with an appropriate filter is recommended.

-

Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in handling areas.[3] Wash hands thoroughly after handling.[6]

-

Fire and Explosion Prevention: Keep away from heat, sparks, and open flames.[5]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[4][6]

-

Containers: Keep containers tightly closed when not in use.[4][6]

-

Incompatible Materials: Store away from strong oxidizing agents.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the contaminated area.[2] Ensure adequate ventilation.[2] Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent the substance from entering drains, surface water, and groundwater.[2]

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, sawdust, universal binder) and place in a suitable, sealed container for disposal.[2] Clean the affected area with soap and water.[2]

Experimental Protocols: Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

References

The Synthesis and Evolution of 4-Hydroxycyclohexanecarboxylic Acid Derivatives: A Technical Guide

An in-depth exploration of the historical discovery, synthetic methodologies, and burgeoning therapeutic applications of 4-hydroxycyclohexanecarboxylic acid and its derivatives for researchers, scientists, and drug development professionals.

Introduction

4-Hydroxycyclohexanecarboxylic acid, a deceptively simple scaffold, has a rich history in organic synthesis and is the foundation for a growing number of therapeutically significant molecules. This whitepaper delves into the discovery and historical synthesis of its derivatives, providing a comprehensive overview of key synthetic routes and their evolution. Furthermore, it explores the contemporary relevance of these compounds in drug development, particularly as Janus kinase (JAK) inhibitors and as agents for improving skin barrier function. Detailed experimental protocols for seminal synthetic methods are provided, alongside a quantitative comparison of various approaches, to serve as a practical resource for researchers in the field.

Historical Perspective: From Discovery to Stereochemical Elucidation

The journey of 4-hydroxycyclohexanecarboxylic acid began over a century ago. The first documented synthesis was achieved by W. H. Perkin, Jr. in 1904 , who prepared the compound through the reduction of 4-oxocyclohexane-1-carboxylic acid. This pioneering work laid the groundwork for future investigations into this versatile molecule.

A significant advancement came in 1929 when Balaš and Šrol explored the catalytic hydrogenation of p-hydroxybenzoic acid. Their work led to the isolation of two isomers of 4-hydroxycyclohexanecarboxylic acid, which they distinguished based on their physical properties, particularly their melting points and propensity to form a lactone. The isomer with a melting point of 152°C, which readily formed a lactone upon distillation, was presumed to be the cis-isomer.

Further clarification of the stereochemistry came from the work of Martin and Robinson in 1943 . They also utilized the hydrogenation of ethyl p-hydroxybenzoate and reported a melting point of 121°C for what they identified as the pure trans-acid. Later, in 1944, Hardegger, Plattner, and Blank corroborated these findings. These early investigations were crucial in establishing the fundamental synthetic pathways and in beginning to unravel the distinct properties of the cis and trans isomers, which arise from the spatial arrangement of the hydroxyl and carboxylic acid groups on the cyclohexane ring.

Key Synthetic Methodologies

The primary and most industrially viable method for the synthesis of 4-hydroxycyclohexanecarboxylic acid is the catalytic hydrogenation of p-hydroxybenzoic acid or its esters. This method has undergone significant refinement over the years to improve yield, stereoselectivity, and cost-effectiveness.

Catalytic Hydrogenation of p-Hydroxybenzoic Acid

This process involves the reduction of the aromatic ring of p-hydroxybenzoic acid in the presence of a metal catalyst and hydrogen gas. The reaction typically yields a mixture of cis and trans isomers of 4-hydroxycyclohexanecarboxylic acid.

Experimental Protocol: Synthesis of cis- and trans-4-Hydroxycyclohexanecarboxylic Acid

-

Reactants:

-

p-Hydroxybenzoic acid (10 kg)

-

Water (30 kg)

-

5% Ruthenium on Carbon (Ru/C) catalyst (0.3 kg)

-

-

Procedure:

-

The p-hydroxybenzoic acid, water, and Ru/C catalyst are charged into a 50L high-pressure autoclave.

-

The reactor is purged once with nitrogen and then three times with hydrogen.

-

The mixture is stirred and pressurized with hydrogen to 1 MPa.

-

The temperature is raised to 80°C, at which point hydrogen uptake begins.

-

The temperature is gradually increased to 120°C and maintained until hydrogen uptake ceases, indicating the completion of the reaction.

-

The reactor is cooled to room temperature, and the excess hydrogen is vented.

-

The catalyst is removed by filtration to yield a solution containing a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.[1]

-

Following the hydrogenation, the mixture of isomers can be subjected to an isomerization step to enrich the desired trans isomer, which is often the more therapeutically relevant form.

Experimental Protocol: Isomerization to trans-4-Hydroxycyclohexanecarboxylic Acid

-

Reactants:

-

Crude 4-hydroxycyclohexanecarboxylic acid mixture

-

Methanol

-

Sodium methoxide

-

-

Procedure:

-

The crude mixture of 4-hydroxycyclohexanecarboxylic acid is dissolved in methanol.

-

A catalytic amount of sodium methoxide is added.

-

The solution is heated to reflux for 3 hours. This process promotes the conversion of the cis isomer to the more stable trans isomer.

-

After cooling, the reaction mixture is acidified with dilute hydrochloric acid to a pH of 2.

-

The resulting solid is filtered and dried to yield a crude product with a high content of trans-4-hydroxycyclohexanecarboxylic acid (>90%).

-

Further purification can be achieved by recrystallization from a mixture of ethyl acetate and petroleum ether.[1]

-

Synthesis from 4-Oxocyclohexanecarboxylate

An alternative route to derivatives of 4-hydroxycyclohexanecarboxylic acid starts from ethyl 4-oxocyclohexane-1-carboxylate. This method is particularly useful for the synthesis of derivatives like tranexamic acid.

Logical Workflow for Tranexamic Acid Synthesis

Caption: Synthetic pathway to tranexamic acid.

Quantitative Data Summary

| Synthetic Method | Starting Material | Key Reagents | Product(s) | Reported Yield | Reference(s) |

| Catalytic Hydrogenation | p-Hydroxybenzoic acid | H₂, Ru/C catalyst | Mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid | High | [1] |

| Isomerization | cis/trans-4-Hydroxycyclohexanecarboxylic acid | Sodium methoxide, Methanol | trans-4-Hydroxycyclohexanecarboxylic acid (>90% purity) | High | [1] |

| Synthesis of Tranexamic Acid | Ethyl 4-oxocyclohexane-1-carboxylate | NaCN, POCl₃, KOH, Raney Ni, Pd/C, H₂ | Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) | Not specified | [2] |

| Hydrolysis of Methyl cis-4-hydroxycyclohexanecarboxylate | Methyl cis-4-hydroxycyclohexanecarboxylate | Sodium hydroxide, Methanol | cis-4-Hydroxycyclohexanecarboxylic acid | 90% | [3] |

Therapeutic Applications and Biological Significance

Derivatives of 4-hydroxycyclohexanecarboxylic acid have emerged as important pharmacophores in modern drug discovery. Their rigid cyclohexane core allows for precise spatial orientation of functional groups, making them valuable building blocks for targeted therapies.[4][5]

Janus Kinase (JAK) Inhibition

The Janus kinase (JAK) family of enzymes plays a critical role in the signaling pathways of numerous cytokines that are central to the inflammatory and immune responses.[6] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases. Small molecule inhibitors that target the ATP-binding site of JAKs can modulate these pathological immune responses.[7][8] Derivatives of 4-hydroxycyclohexanecarboxylic acid have been investigated as scaffolds for the development of selective JAK1 inhibitors.[3]

JAK-STAT Signaling Pathway

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. shutterstock.com [shutterstock.com]

- 3. Filaggrin in the frontline: role in skin barrier function and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism of Epidermal Barrier Dysfunction as Primary Abnormalities [mdpi.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

A Technical Guide to the Theoretical Conformational Analysis of Ethyl 4-Hydroxycyclohexanecarboxylate Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical conformational analysis of the cis and trans isomers of ethyl 4-hydroxycyclohexanecarboxylate. This analysis is crucial for understanding the molecule's three-dimensional structure, which profoundly influences its physical, chemical, and biological properties. For professionals in drug development, a precise understanding of conformational isomerism is fundamental for predicting molecular interactions with biological targets.

Introduction to Conformational Isomerism in Substituted Cyclohexanes

The cyclohexane ring is not planar but exists predominantly in a puckered "chair" conformation to minimize angular and torsional strain. In this conformation, the substituents on the ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Through a process known as ring flipping, a chair conformation can interconvert into another chair conformation, causing all axial substituents to become equatorial and vice versa.

The relative stability of different conformers is primarily determined by steric interactions. Bulky substituents generally prefer the more spacious equatorial position to avoid 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogen atoms on the same side of the ring.

Conformational Analysis of trans-Ethyl 4-Hydroxycyclohexanecarboxylate

In the trans isomer, the hydroxyl (-OH) and ethyl carboxylate (-COOEt) groups are on opposite sides of the cyclohexane ring. This arrangement allows for two possible chair conformations.

Chair Conformations of the trans Isomer

The two chair conformations for the trans isomer are the diequatorial and the diaxial conformers.

-

Diequatorial Conformer: Both the hydroxyl and the ethyl carboxylate groups occupy equatorial positions. This conformation is expected to be the more stable of the two as it minimizes steric hindrance.

-

Diaxial Conformer: Both substituents are in axial positions. This conformation is significantly less stable due to the presence of 1,3-diaxial interactions for both bulky groups.

The equilibrium between these two conformers will heavily favor the diequatorial form.

Caption: Conformational equilibrium of the trans isomer.

Conformational Analysis of cis-Ethyl 4-Hydroxycyclohexanecarboxylate

For the cis isomer, the hydroxyl and ethyl carboxylate groups are on the same side of the ring. In a chair conformation, this necessitates that one substituent is in an axial position while the other is in an equatorial position.

Chair Conformations of the cis Isomer

Ring flipping of the cis isomer results in the interchange of the axial and equatorial positions of the two substituents. This leads to two distinct chair conformers of differing energies.

-

Conformer 1: The hydroxyl group is axial, and the ethyl carboxylate group is equatorial.

-

Conformer 2: The hydroxyl group is equatorial, and the ethyl carboxylate group is axial.

The relative stability of these two conformers depends on the steric bulk of the two substituents. The ethyl carboxylate group is larger than the hydroxyl group. Therefore, the conformer with the ethyl carboxylate group in the equatorial position (Conformer 1) is expected to be more stable.

Caption: Conformational equilibrium of the cis isomer.

Quantitative Conformational Energy Analysis

| Substituent | A-value (kcal/mol) |

| -OH | ~0.9 - 1.0 |

| -COOEt | ~1.1 - 1.2 |

Table 1: Approximate A-values for relevant substituents.

Using these A-values, we can estimate the energy differences between the conformers:

| Isomer | Conformer | Axial Substituents | Estimated Relative Energy (kcal/mol) |

| trans | Diequatorial | None | 0 (most stable) |

| Diaxial | -OH, -COOEt | ~2.0 - 2.2 | |

| cis | Axial -OH, Equatorial -COOEt | -OH | ~0.9 - 1.0 |

| Equatorial -OH, Axial -COOEt | -COOEt | ~1.1 - 1.2 |

Table 2: Estimated relative conformational energies.

From this analysis, the order of stability is predicted to be: trans-diequatorial > cis-(axial OH, equatorial COOEt) > cis-(equatorial OH, axial COOEt) > trans-diaxial.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the conformational equilibrium of cyclohexane derivatives.[1]

Proton (¹H) NMR Spectroscopy

The chemical shifts and, more importantly, the coupling constants of the ring protons can provide detailed information about the predominant conformation. For instance, the proton on the carbon bearing the substituent (the H-1 proton for the carboxylate and the H-4 proton for the hydroxyl group) will exhibit different coupling constants depending on its axial or equatorial orientation.

A simplified experimental workflow for NMR-based conformational analysis is as follows:

Caption: A general workflow for NMR-based conformational analysis.

The Karplus equation relates the three-bond coupling constant (³J) to the dihedral angle between the coupled protons. For cyclohexane chairs:

-

Axial-Axial Coupling (³J_ax,ax): Typically large (10-13 Hz), corresponding to a dihedral angle of ~180°.

-

Axial-Equatorial Coupling (³J_ax,eq): Typically small (2-5 Hz), corresponding to a dihedral angle of ~60°.

-

Equatorial-Equatorial Coupling (³J_eq,eq): Typically small (2-5 Hz), corresponding to a dihedral angle of ~60°.

By analyzing the coupling patterns of the H-1 and H-4 protons, one can deduce their predominant orientation (axial or equatorial) and thus the conformation of the ring.

Carbon-¹³C NMR Spectroscopy

The chemical shifts in ¹³C NMR can also be indicative of the conformation. Generally, axial substituents cause a shielding effect on the carbon to which they are attached and the gamma carbons, resulting in an upfield shift compared to their equatorial counterparts.

Computational Chemistry Methods

To obtain more precise quantitative data, computational chemistry methods such as Density Functional Theory (DFT) or ab initio calculations can be employed.[2] A typical computational workflow would involve:

-

Structure Generation: Build the initial 3D structures of all possible conformers (chair, boat, twist-boat) for both cis and trans isomers.

-

Geometry Optimization: Perform geometry optimization for each conformer to find the lowest energy structure for that conformation.

-

Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Relative Energy Calculation: Compare the energies of all the conformers to determine their relative stabilities and predict the equilibrium populations.

Conclusion

The conformational analysis of this compound isomers is governed by the fundamental principles of steric interactions in cyclohexane rings. The trans isomer is expected to exist almost exclusively in the diequatorial chair conformation. The cis isomer will exist as an equilibrium mixture of two chair conformers, with the conformer having the bulkier ethyl carboxylate group in the equatorial position being the more stable. These theoretical predictions can be experimentally verified and quantified using NMR spectroscopy and further refined through computational chemistry studies. For drug development, understanding the preferred conformation is a critical step in designing molecules with optimal interactions with their biological targets.

References

Methodological & Application

Application of Ethyl 4-hydroxycyclohexanecarboxylate in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxycyclohexanecarboxylate is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its cyclohexane scaffold, equipped with both a hydroxyl and an ethyl ester functionality, offers multiple reaction sites for the construction of more complex molecular architectures. The stereochemistry of the hydroxyl group (cis or trans relative to the ester) provides opportunities for diastereoselective synthesis, making it an attractive starting material for the preparation of biologically active compounds and pharmaceutical intermediates.[1][2] This document provides detailed application notes, experimental protocols, and workflows for the utilization of this compound in various synthetic transformations.

Key Applications

This compound is primarily utilized as a scaffold for the synthesis of substituted cyclohexanes. Its key applications include its role as a precursor for:

-

Bioactive Molecules: The cyclohexane ring is a common motif in many biologically active compounds. This compound provides a readily available starting material for the synthesis of analogues of existing drugs or novel chemical entities. For instance, the structurally related cyclohexene core is central to the antiviral drug Oseltamivir (Tamiflu®). While Oseltamivir is commercially synthesized from shikimic acid, this compound presents a potential starting point for the synthesis of novel neuraminidase inhibitors.

-

Pharmaceutical Intermediates: The dual functionality of this molecule allows for sequential or orthogonal modifications, leading to the formation of key intermediates for the synthesis of active pharmaceutical ingredients (APIs).[2]

-

Materials Science: The rigid cyclohexane core can be incorporated into polymers and other materials to modify their physical properties.

Chemical Transformations and Data Presentation

The reactivity of this compound is centered around its two functional groups: the hydroxyl group and the ethyl ester. These can be modified through a variety of standard organic reactions.

Synthesis via Reduction

The parent compound, this compound, is commonly synthesized by the reduction of ethyl 4-oxocyclohexanecarboxylate.

| Reaction Transformation | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ketone to Alcohol | Sodium borohydride (NaBH₄) | Methanol | 0 to rt | 3 | 88 | See Protocol 1 |

Oxidation of the Hydroxyl Group

The secondary alcohol can be oxidized back to the corresponding ketone, ethyl 4-oxocyclohexanecarboxylate, using various oxidizing agents.

| Reaction Transformation | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Alcohol to Ketone | Pyridinium chlorochromate (PCC) | Dichloromethane | rt | 2-4 | >90 (typical) | See Protocol 2 |